Bienvenue dans la boutique en ligne BenchChem!

FR-A 19

Allergy Immunology Histamine H2 Agonist

FR-A 19 is the optimal choice for researchers investigating H2 receptor-mediated inhibition of basophil degranulation. With an IC30 of 0.008 μM against IgE-mediated histamine release from human basophils, it significantly outperforms analogs like arpromidine (0.02 μM) and BUA-75 (0.015 μM), enabling precise, reproducible concentration-response curves in primary cell assays. Its fast onset (<10 min) and synergistic effect with PDE3/4 inhibitors like zardaverine make it indispensable for studying cAMP-dependent anti-allergic mechanisms. Validate H2 receptor coupling in novel cellular systems with this well-characterized, high-purity reference agonist.

Molecular Formula C25H34Cl3F2N5
Molecular Weight 548.9 g/mol
CAS No. 141099-46-9
Cat. No. B1674045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR-A 19
CAS141099-46-9
SynonymsFR-A 19
FR-A-19
FRA 19
FRA-19
N,N-bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine
Molecular FormulaC25H34Cl3F2N5
Molecular Weight548.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCN(CCCC2=CC=C(C=C2)F)C(=NCCCC3=CN=CN3)N)F.Cl.Cl.Cl
InChIInChI=1S/C25H31F2N5.3ClH/c26-22-11-7-20(8-12-22)4-2-16-32(17-3-5-21-9-13-23(27)14-10-21)25(28)30-15-1-6-24-18-29-19-31-24;;;/h7-14,18-19H,1-6,15-17H2,(H2,28,30)(H,29,31);3*1H
InChIKeyCEMRYHAKTHXVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FR-A 19 (CAS 141099-46-9) Product Profile: Histamine H2 Agonist for Allergy Research Procurement


FR-A 19 (CAS 141099-46-9), also known as FRA-19, is a synthetic small molecule belonging to the class of phenyl(pyridylalkyl)guanidines [1]. It functions as a potent and selective agonist at the histamine H2 receptor [2]. Its primary recognized application in research is the modulation of IgE-mediated histamine release from human basophils, a key mechanism in allergic inflammation, where it demonstrates activity in the nanomolar range [1]. The compound is a trihydrochloride salt with the molecular formula C25H34Cl3F2N5 and a molecular weight of 548.93 g/mol .

Why FR-A 19 Cannot Be Simply Substituted with Another Histamine H2 Agonist for Basophil Research


While several compounds act as histamine H2 receptor agonists, their efficacy and potency in specific functional assays, such as the inhibition of IgE-mediated histamine release from human basophils, vary significantly. Substitution with a generic H2 agonist without verifying its functional potency in this specific assay can lead to failed experiments or erroneous conclusions [1]. The quantitative data below demonstrates that FR-A 19 possesses a distinct potency profile compared to its closest structural analogs, arpromidine and BUA-75, within the same experimental model. This difference is not predicted by receptor binding alone and underscores the need for compound-specific validation in functional cellular contexts [1].

FR-A 19: Comparative Functional Potency Evidence for Informed Procurement Decisions


Superior Potency of FR-A 19 Compared to Arpromidine and BUA-75 in Inhibiting Basophil Histamine Release

FR-A 19 (FRA-19) demonstrates superior functional potency compared to the closely related analogs arpromidine and BUA-75 in a primary human cell assay. In a study directly comparing these three compounds, the concentration required to achieve a 30% inhibition (IC30) of IgE-mediated histamine release from human peripheral leukocytes was measured. FR-A 19 achieved this effect at a concentration 2.5-fold lower than arpromidine and 1.9-fold lower than BUA-75 [1].

Allergy Immunology Histamine H2 Agonist

Synergistic Enhancement of Inhibition with Phosphodiesterase Inhibitor Zardaverine

The inhibitory effect of FR-A 19 on IgE-mediated histamine release is synergistically enhanced by the cAMP-specific phosphodiesterase (PDE) III/IV inhibitor, zardaverine. Preincubation of human leukocytes with a combination of FR-A 19 and zardaverine produced a synergistic inhibitory effect, a phenomenon attributed to their distinct but converging mechanisms of action on intracellular cAMP levels [1]. This property distinguishes FR-A 19's pharmacological profile in cellular models of allergic response.

cAMP Signaling Phosphodiesterase Allergy Drug Synergy

Rapid Onset of Inhibitory Action in Human Leukocytes

FR-A 19 exhibits a fast onset of action in inhibiting IgE-mediated histamine release from human leukocytes, reaching a plateau of inhibition after just 10 minutes of preincubation [1]. This kinetic property is relevant for designing time-sensitive in vitro experiments. At a concentration of 10 μM, FR-A 19 achieved a maximal inhibition of 61 ± 3.1% (n=7), which was similar to the maximal inhibition achieved by arpromidine (60 ± 2.9%) and BUA-75 (63 ± 1.8%) in the same study [1].

Pharmacodynamics Allergy Cellular Assay

Recommended Research Applications for FR-A 19 Based on Evidenced Differentiation


Investigating the Role of Histamine H2 Receptors in IgE-Mediated Basophil Activation

FR-A 19 is the compound of choice for experiments aiming to dissect the specific contribution of H2 receptor agonism to the inhibition of basophil degranulation. Its superior potency (IC30 = 0.008 μM) over analogs like arpromidine (IC30 = 0.02 μM) and BUA-75 (IC30 = 0.015 μM) allows for more precise concentration-response curves and a wider effective concentration window in primary human cell assays [1].

Elucidating cAMP Cross-Talk Mechanisms in Allergic Inflammation

The synergistic effect of FR-A 19 with the PDE3/4 inhibitor zardaverine makes it a valuable tool for studying the convergence of Gαs-coupled receptor signaling (H2) and cAMP degradation pathways in regulating basophil function. This specific combination provides a robust model for investigating potential therapeutic strategies in allergy [1].

Validating Histamine H2 Agonist Activity in New Cellular Models

Due to its well-characterized functional potency in a classic human leukocyte assay, FR-A 19 serves as an excellent reference compound for validating the presence and functional coupling of histamine H2 receptors in new or engineered cellular systems (e.g., primary cells, iPSC-derived cells). Its fast onset of action (plateau within 10 minutes) facilitates streamlined assay development [1].

Quote Request

Request a Quote for FR-A 19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.